![molecular formula C21H19N3O2S2 B2449460 苯并[b]噻吩-2-基(3-((3-(噻吩-3-基)-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)甲酮 CAS No. 1706313-45-2](/img/structure/B2449460.png)

苯并[b]噻吩-2-基(3-((3-(噻吩-3-基)-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

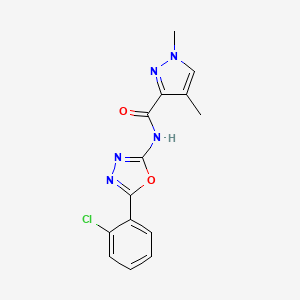

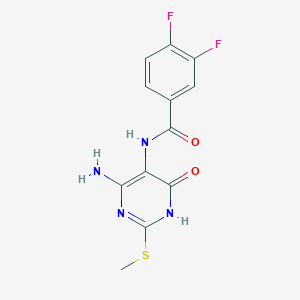

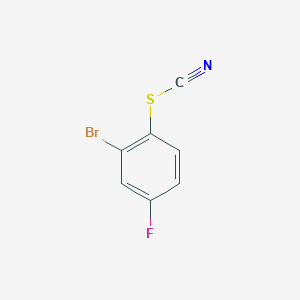

Benzo[b]thiophen-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19N3O2S2 and its molecular weight is 409.52. The purity is usually 95%.

BenchChem offers high-quality Benzo[b]thiophen-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[b]thiophen-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

血清素受体亲和力

该化合物因其对5-HT1A 血清素受体的亲和力而受到研究 。这些受体在调节情绪、焦虑和其他神经功能方面发挥着至关重要的作用。该化合物与这些受体的相互作用可以为开发治疗抑郁症和焦虑症等精神疾病的新疗法提供见解。

抗菌活性

苯并噻吩衍生物,包括与所讨论化合物类似的结构,已显示出显著的抗菌特性 。它们已针对各种微生物进行了测试,显示出作为抗菌剂和抗真菌剂的潜力。这种应用对于寻找新的抗生素和抗真菌药物至关重要。

抗氧化性能

一些苯并噻吩衍生物已显示出很高的抗氧化能力 ,超过了已知抗氧化剂(如生育酚)的抗氧化能力。抗氧化剂对于预防氧化应激至关重要,氧化应激会导致慢性疾病。该化合物的抗氧化潜力可以被利用到药物或膳食补充剂中。

药理抑制剂

该化合物的衍生物与磷酸二酯酶 4 (PDE4) 抑制剂的合成有关 。PDE4 抑制剂在治疗哮喘、COPD 和炎症性疾病方面具有治疗应用,方法是调节炎症和免疫反应。

生化传感器开发

在生物化学中,类似的化合物已用于开发用于量化离子的传感器 。该化合物可能是用于检测和测量特定生化物质或离子的传感器系统的一部分,这在诊断和环境监测中至关重要。

有机电子应用

苯并噻吩衍生物在有机电子学领域引起了人们的兴趣 。它们用于合成具有所需光电性能的材料,用于光伏、发光二极管和其他电子器件。

这些应用中的每一个都证明了该化合物在各个科学研究领域的通用性和潜力。该化合物能够与生物受体相互作用、抑制微生物生长、作为抗氧化剂、作为药理抑制剂、在生化传感中发挥作用以及促进有机电子学,突出了其在促进科学和医学知识方面多方面的作用。

材料科学:光伏材料

在材料科学中,苯并噻吩衍生物因其在光伏材料中的应用而被探索 。这些化合物可以掺入太阳能电池以提高效率和稳定性。它们独特的光电性质使其适合吸收光并将光转化为电能,这是太阳能技术的一个关键方面。

环境科学:传感和修复

苯并噻吩化合物在环境科学中具有潜在的应用,特别是在开发用于检测污染物的传感器方面 。它们可以用来创造更灵敏和选择性的传感器来监测环境污染物。此外,它们的化学性质可以被用来修复污染场地,帮助从环境中分解或隔离有害物质。

作用机制

Target of Action

The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .

Mode of Action

The compound interacts with its targets through binding affinity . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites . Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .

Biochemical Pathways

The compound’s interaction with the 5-HT1A serotonin receptors can affect various biochemical pathways. For instance, the 5-HT selective reuptake inhibitors (SSRIs) are currently the first-line therapy for depression . A serious drawback in the treatment by ssris is the delay of therapeutic benefits believed to be caused by the 5-ht1a auto receptors’ inhibitory role .

Pharmacokinetics

The compound’s micromolar affinity toward 5-ht1a sites suggests that it may have favorable absorption and distribution characteristics .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the 5-HT1A serotonin receptors. By binding to these receptors, the compound can modulate serotonin signaling, which can in turn influence a variety of physiological functions and potentially alleviate symptoms of psychiatric disorders .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s binding affinity can be influenced by the presence of other molecules that compete for the same binding sites . Additionally, factors such as pH and temperature can affect the compound’s stability and its interactions with its targets .

属性

IUPAC Name |

1-benzothiophen-2-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S2/c25-21(18-11-15-5-1-2-6-17(15)28-18)24-8-3-4-14(12-24)10-19-22-20(23-26-19)16-7-9-27-13-16/h1-2,5-7,9,11,13-14H,3-4,8,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNGHUMGTLSTTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3S2)CC4=NC(=NO4)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

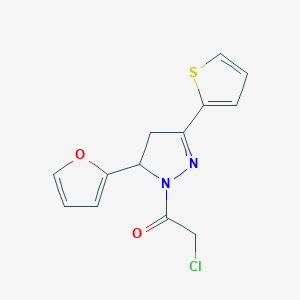

![2-(benzylthio)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2449378.png)

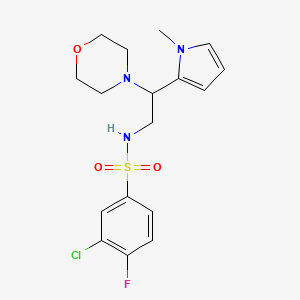

![Ethyl 5-(2-cyclohexylacetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2449381.png)

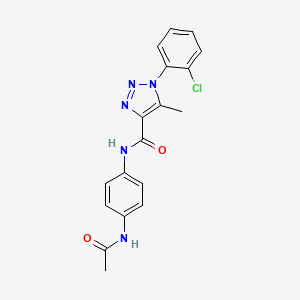

![1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol](/img/structure/B2449387.png)

![propyl 4-[[(3E)-3-(4-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazol-4-yl]oxy]benzoate](/img/structure/B2449388.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2449400.png)